N-{[5-(thiophen-2-yl)furan-2-yl]methyl}-N'-[3-(trifluoromethyl)phenyl]ethanediamide
Description
N-{[5-(Thiophen-2-yl)furan-2-yl]methyl}-N'-[3-(trifluoromethyl)phenyl]ethanediamide is a diamide derivative featuring a hybrid heterocyclic scaffold. The molecule combines a thiophene-furan moiety linked via a methyl group to an ethanediamide backbone, with a terminal 3-(trifluoromethyl)phenyl group. The thiophene and furan rings may enhance π-π stacking interactions, while the trifluoromethyl group likely improves lipophilicity and metabolic stability .
Properties
IUPAC Name |
N-[(5-thiophen-2-ylfuran-2-yl)methyl]-N'-[3-(trifluoromethyl)phenyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N2O3S/c19-18(20,21)11-3-1-4-12(9-11)23-17(25)16(24)22-10-13-6-7-14(26-13)15-5-2-8-27-15/h1-9H,10H2,(H,22,24)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSHKKGXLOMPSLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C(=O)NCC2=CC=C(O2)C3=CC=CS3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-{[5-(thiophen-2-yl)furan-2-yl]methyl}-N'-[3-(trifluoromethyl)phenyl]ethanediamide is a novel chemical entity that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 363.38 g/mol. The structure features a thiophen-2-yl group, a furan moiety, and a trifluoromethylphenyl substituent, which are known to influence its biological properties.
Antidiabetic Potential
Recent studies have indicated that compounds containing trifluoromethyl groups exhibit promising antidiabetic activities. For instance, a related compound was shown to inhibit key enzymes involved in carbohydrate metabolism, such as α-glucosidase and α-amylase. The inhibition percentages for these enzymes were significant, suggesting that the trifluoromethyl group enhances the compound's efficacy against diabetes-related targets.
Table 1: Inhibition Percentages of Related Compounds
| Compound | α-Glucosidase % Inhibition | α-Amylase % Inhibition | PTP-1B % Inhibition | DPPH % Inhibition |
|---|---|---|---|---|
| S,S,R-5 | 83.13 ± 0.80 | 78.85 ± 2.24 | 88.35 ± 0.89 | 92.23 ± 0.22 |
| Rac-5 | 62.31 ± 0.66 | 56.32 ± 1.66 | 54.00 ± 0.54 | 49.25 ± 1.05 |
This table illustrates the comparative inhibition percentages of synthesized compounds against various targets, indicating that the compound demonstrates significant antidiabetic potential.
The proposed mechanism for the biological activity of this compound involves interaction with enzyme active sites due to its structural features, including the carbonyl oxygen and hydroxy methyl group which facilitate binding to target proteins.
Toxicity Profile
Preliminary toxicity assessments conducted on experimental models (e.g., albino mice) showed no significant adverse effects at various concentrations over a period of 72 hours, indicating a favorable safety profile for further development.
Study on Antidiabetic Activity
In a recent study published in Nature Communications, researchers synthesized several derivatives of the compound and evaluated their antidiabetic properties through in vitro assays against α-glucosidase and α-amylase enzymes. The results demonstrated that modifications to the trifluoromethyl group significantly affected enzyme inhibition rates, with optimal configurations yielding IC50 values in the low micromolar range.
Study on Antioxidant Activity
Another study focused on the antioxidant potential of the compound using DPPH radical scavenging assays. The findings revealed that the compound exhibited strong antioxidant activity, which may contribute to its overall therapeutic effects in metabolic disorders.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocyclic Trifluoromethylphenyl Derivatives
Compound A : N′-{[5-(R-Phenyl)furan-2-yl]methylene}-2-[3-(trifluoromethyl)phenyl]-4H-furo[3,2-b]pyrrole-5-carboxhydrazide ()
- Structural Similarities : Contains a trifluoromethylphenyl group and a furan-based heterocycle.
- Key Differences : Replaces the thiophene ring with a phenyl group and uses a carboxhydrazide linker instead of ethanediamide.
- Bioactivity: Exhibits moderate inhibition of photosynthetic electron transport (PET) in spinach chloroplasts and reduces chlorophyll content in Chlorella vulgaris. The 4-NO₂ and 4-I substituents on the phenyl ring enhance activity .
Compound B: N-[3-(Aminomethyl)-phenyl]-5-(4-phenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-amine derivatives ()
- Structural Similarities : Shares the trifluoromethyl group and aromatic/heterocyclic components.
- Key Differences : Features a dihydroisoxazole ring instead of thiophene-furan and an amine linker.
- Bioactivity : Patent data suggest pesticidal applications, likely due to the trifluoromethyl group’s electron-withdrawing effects and heterocycle-mediated target binding .
Thiophene/Furan-Containing Agrochemicals
Compound C : 3-(Dichloroacetyl)-5-(2-furanyl)-2,2-dimethyloxazolidine (Furilazole) ()
- Structural Similarities : Contains a furan ring and is used as a herbicide safener.
- Key Differences : Lacks the trifluoromethylphenyl group and diamide backbone.
- Bioactivity : Functions as a herbicide antidote by enhancing crop tolerance to chloroacetanilide herbicides .
Compound D: N-(3-Phenyl-4,5-bis((trifluoromethyl)imino)-2-thiazolidinylidene)benzenamine (Flubenzimine) ()
- Structural Similarities : Integrates trifluoromethyl groups and a thiazolidine ring.
- Key Differences : Uses a thiazolidine scaffold instead of ethanediamide and lacks the thiophene-furan system.
- Bioactivity : Acts as an acaricide, targeting mite populations through disruption of mitochondrial function .
Diamide and Amide Derivatives
Compound E: N-((1-(((R)-5-Amino-5,6,7,8-tetrahydronaphthalen-2-yl)methyl)piperidin-2-yl)methyl)-N-phenylpropionamide ()
- Structural Similarities : Contains an amide linker and aromatic/heterocyclic components.
- Key Differences : Features a tetrahydronaphthalen-piperidine scaffold instead of thiophene-furan.
Compound F : 3-Chloro-N-phenyl-phthalimide ()
- Structural Similarities : Shares an aromatic imide structure.
- Key Differences : Uses a phthalimide core rather than ethanediamide and lacks the trifluoromethyl group.
- Applications: Serves as a monomer for polyimide synthesis, highlighting the role of imides in polymer chemistry .
Comparative Analysis Table
Research Implications
- Structural Advantages of Target Compound :
- Limitations: No direct bioactivity data are available for the target compound; inferences are drawn from structural analogs. Synthetic challenges (e.g., regioselective functionalization of thiophene-furan) may require optimization, as seen in ’s complex heterocycle synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
